molecular formula C9H18ClN B2465683 decahydrocyclopenta[d]azepine hydrochloride CAS No. 2413898-35-6

decahydrocyclopenta[d]azepine hydrochloride

Cat. No.: B2465683
CAS No.: 2413898-35-6
M. Wt: 175.7
InChI Key: MBCQCLOAEMISBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decahydrocyclopenta[d]azepine hydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of azepine, which is a seven-membered ring structure containing one nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Chemical Reactions Analysis

Types of Reactions

Decahydrocyclopenta[d]azepine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds. Substitution reactions can result in various functionalized derivatives of this compound .

Scientific Research Applications

Decahydrocyclopenta[d]azepine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of decahydrocyclopenta[d]azepine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors in the brain, modulating their activity and leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Properties

IUPAC Name

1,2,3,4,5,5a,6,7,8,8a-decahydrocyclopenta[d]azepine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-8-4-6-10-7-5-9(8)3-1;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOXLDXHJKODKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNCCC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.